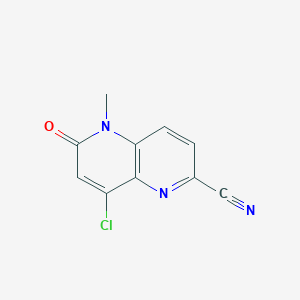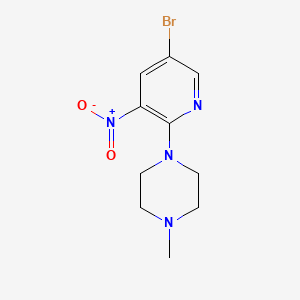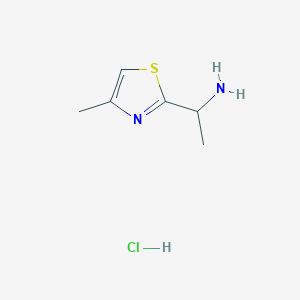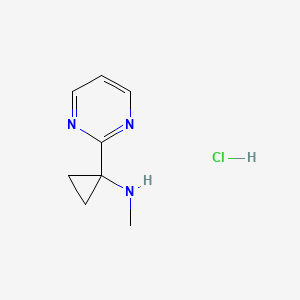![molecular formula C7H5ClIN3 B13928358 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 5th positions, respectively, and a methyl group at the 3rd position. The imidazo[4,5-B]pyridine scaffold is known for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine typically involves the functionalization of the imidazo[4,5-B]pyridine core. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the reaction can be carried out in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and tetrabutylammonium bromide (t-BAB) as a phase-transfer catalyst at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: These reactions involve the formation of radicals and can lead to the functionalization of the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxides of the compound .
Wissenschaftliche Forschungsanwendungen
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antiviral, and anticancer activities.
Material Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Iodo-3H-imidazo[4,5-B]pyridine: Similar in structure but lacks the chlorine atom at the 7th position.
3H-Imidazo[4,5-B]pyridine-7-thiol: Contains a thiol group instead of the iodine atom.
Uniqueness
7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile scaffold in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H5ClIN3 |
|---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
7-chloro-5-iodo-3-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-10-6-4(8)2-5(9)11-7(6)12/h2-3H,1H3 |
InChI-Schlüssel |
UXTBRADRJHRNQS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=C(C=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)


![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)


![3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13928326.png)
![N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B13928333.png)





